molecular formula C23H22ClFN2O5S B296394 N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide

货号: B296394
分子量: 492.9 g/mol
InChI 键: OYCQSJDDJNRNGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide, also known as CUDC-101, is a small-molecule inhibitor that has shown promise in cancer therapy. It was developed by Curis Inc., a biotechnology company based in Massachusetts, USA. CUDC-101 is a multi-targeted agent that inhibits various pathways involved in cancer cell growth and survival.

作用机制

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide is a multi-targeted agent that inhibits several pathways involved in cancer cell growth and survival. It inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are often overexpressed in cancer cells, leading to the silencing of tumor suppressor genes. This compound also inhibits the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are receptors that are often overexpressed in cancer cells. In addition, this compound inhibits the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is essential for the stability and function of many oncogenic proteins.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits cancer cell migration and invasion, which are important processes in tumor metastasis. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This compound has also been shown to enhance the immune response against cancer cells.

实验室实验的优点和局限性

One advantage of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide is its multi-targeted activity, which makes it effective against a wide range of cancer types. Another advantage is its ability to enhance the activity of other cancer therapies, which could lead to improved treatment outcomes. However, one limitation of this compound is its low solubility in water, which could limit its bioavailability. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

There are several future directions for the development of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide. One direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability. Another direction is the testing of this compound in clinical trials, to determine its safety and efficacy in humans. In addition, the combination of this compound with other cancer therapies could be explored, to determine if it enhances their activity in humans. Finally, the identification of biomarkers that predict response to this compound could help to personalize cancer treatment.

合成方法

The synthesis of N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide involves several steps. The starting material is 4-chlorobenzylamine, which is reacted with 3,4-dimethoxybenzaldehyde to form an imine intermediate. The imine is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 4-fluoroaniline and sulfonyl chloride to form the final product, this compound. The overall yield of the synthesis is approximately 25%.

科学研究应用

N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to inhibit cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. In addition, this compound has been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.

属性

分子式

C23H22ClFN2O5S

分子量

492.9 g/mol

IUPAC 名称

N-[(4-chlorophenyl)methyl]-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-fluoroanilino)acetamide

InChI

InChI=1S/C23H22ClFN2O5S/c1-31-21-12-11-20(13-22(21)32-2)33(29,30)27(19-9-7-18(25)8-10-19)15-23(28)26-14-16-3-5-17(24)6-4-16/h3-13H,14-15H2,1-2H3,(H,26,28)

InChI 键

OYCQSJDDJNRNGS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)OC

规范 SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。